molecular formula C4H4N2O2S B13837871 2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde

2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde

Cat. No.: B13837871
M. Wt: 144.15 g/mol
InChI Key: KKSIOFOKPZUSQM-UHFFFAOYSA-N
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Description

2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde is a heterocyclic compound with the molecular formula C4H4N2O2S. It is characterized by the presence of a thiadiazine ring, which includes both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde

InChI

InChI=1S/C4H4N2O2S/c7-1-3-5-2-9-4(8)6-3/h1-2,4,8H

InChI Key

KKSIOFOKPZUSQM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(S1)O)C=O

Origin of Product

United States

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